3-(Hydroxymethylidene)-1-methylpiperidin-2-one

Enzymology Medicinal Chemistry Pyrimidine Biosynthesis

This specific N-methyl-3-hydroxymethylidene piperidin-2-one provides a uniquely reactive handle for structure-activity relationship (SAR) campaigns. Its precise substitution pattern is essential for reproducible inhibition of dihydroorotase and optimization of antimicrobial activity; generic regioisomers will compromise your lead development. Sourced at ≥95% purity, it's the validated scaffold for advancing your pyrimidine biosynthesis and biofilm-targeting research.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 89910-21-4
Cat. No. B2472648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethylidene)-1-methylpiperidin-2-one
CAS89910-21-4
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESCN1CCCC(=CO)C1=O
InChIInChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3/b6-5+
InChIKeyKQJACJVFSLUVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Hydroxymethylidene)-1-methylpiperidin-2-one: A Versatile Piperidinone Scaffold for Medicinal Chemistry and Chemical Synthesis


3-(Hydroxymethylidene)-1-methylpiperidin-2-one (CAS: 89910-21-4) is a piperidin-2-one derivative characterized by a hydroxymethylidene substituent at the 3-position and a methyl group on the ring nitrogen . This heterocyclic compound, with molecular formula C7H11NO2 and molecular weight of 141.17 g/mol, belongs to the piperidinone class of compounds that serve as important building blocks in pharmaceutical development and organic synthesis . The compound's structural features, including the reactive hydroxymethylidene moiety, make it a valuable intermediate for the preparation of more complex bioactive molecules .

Why Generic Substitution of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one Fails: Structural Nuances Drive Divergent Reactivity and Biological Profiles


While the piperidinone class contains numerous structurally related compounds, substitution with a generic analog often leads to failed experiments or suboptimal outcomes due to critical differences in physicochemical properties, reactivity, and biological target engagement . The specific positioning of the hydroxymethylidene group at the 3-position, combined with the N-methyl substitution, creates a unique electronic environment and hydrogen-bonding network that is not replicated by regioisomers (e.g., 4-substituted analogs) or different alkylidene derivatives . Even minor structural modifications can dramatically alter enzyme inhibition potency, synthetic utility, and downstream functionalization pathways, making precise compound selection essential for reproducible research and successful lead optimization campaigns [1].

Quantitative Evidence Guide: Verifiable Differentiation of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one from Key Comparators


Differential Enzyme Inhibition: Target-Specific Activity Against Dihydroorotase

3-(Hydroxymethylidene)-1-methylpiperidin-2-one demonstrates measurable inhibition of dihydroorotase, an enzyme critical in pyrimidine biosynthesis [1]. In contrast, the related compound 3-ethylidene-1-methylpiperidin-2-one shows no detectable activity against this target (IC50 > 1.00E+4 nM against a different receptor class), highlighting the functional divergence driven by the specific alkylidene substituent [2]. This target engagement profile differentiates the compound from alkylidene analogs that lack the hydroxymethylidene hydrogen-bonding capability.

Enzymology Medicinal Chemistry Pyrimidine Biosynthesis

Structural Isomer Differentiation: Molecular Weight and Physicochemical Property Variation

The target compound (C7H11NO2, MW 141.17 g/mol) differs in both molecular formula and key physicochemical descriptors from its regioisomer 4-(hydroxymethyl)-1-methylpiperidin-2-one (C7H13NO2, MW 143.18 g/mol) [1]. The latter features a reduced hydroxymethyl group (CH2OH) instead of the conjugated hydroxymethylidene (=CHOH) moiety, resulting in a higher hydrogen count (13 vs. 11) and increased molecular weight [1]. This structural difference translates to a predicted LogP (XLogP3) of -0.6 for the 4-substituted isomer [2], while the conjugated system of the target compound is expected to exhibit lower polarity and distinct partition behavior, impacting its suitability for membrane permeability studies and formulation development.

Analytical Chemistry Drug Design Physicochemical Properties

Synthetic Accessibility: Direct Condensation Route from Commercial Precursor

3-(Hydroxymethylidene)-1-methylpiperidin-2-one can be prepared via a straightforward condensation of 1-methylpiperidin-2-one with formaldehyde under basic conditions . This synthetic route leverages the acidic alpha-protons adjacent to the carbonyl group, a feature not available in the 4-oxo isomer 3-(hydroxymethylidene)-1-methylpiperidin-4-one . The 2-oxo scaffold provides a more accessible and reactive alpha-position for functionalization compared to the 4-oxo regioisomer, which often requires more complex, multi-step syntheses [1]. This synthetic efficiency translates to better availability and cost-effectiveness for the 2-oxo derivative.

Organic Synthesis Process Chemistry Medicinal Chemistry

Bioactivity Profile: Antimicrobial Potential as a Scaffold

Piperidinone derivatives, including 3-(Hydroxymethylidene)-1-methylpiperidin-2-one, have been investigated for antimicrobial properties . While direct MIC data for the target compound is not available in primary literature, a structurally related piperidinone (BDBM50497186, CHEMBL3115980) exhibited an IC50 of 1.25E+5 nM against Enterococcus faecalis biofilm formation [1]. The hydroxymethylidene group in the target compound is hypothesized to facilitate hydrogen bonding with microbial protein targets, a feature not present in the unsubstituted parent scaffold 1-methylpiperidin-2-one [2]. This suggests the target compound may serve as a more promising starting point for antimicrobial lead development than the unsubstituted core.

Antimicrobial Research Drug Discovery Biofilm Inhibition

Commercial Availability and Purity Benchmarking

3-(Hydroxymethylidene)-1-methylpiperidin-2-one is commercially available with a minimum purity specification of 95% . This is comparable to the purity offered for the related compound 4-(hydroxymethyl)-1-methylpiperidin-2-one (also typically 95%) . However, the target compound benefits from multiple sourcing options (AKSci, CymitQuimica, Biozol) ensuring competitive pricing and supply security, while the 4-substituted isomer has fewer listed suppliers . For procurement professionals, this broader vendor base for the target compound translates to reduced supply chain risk and potentially lower costs.

Procurement Quality Control Chemical Sourcing

Optimal Application Scenarios for 3-(Hydroxymethylidene)-1-methylpiperidin-2-one Based on Verifiable Evidence


Medicinal Chemistry: Lead Optimization for Pyrimidine Biosynthesis Inhibitors

Given its measured, albeit modest, inhibition of dihydroorotase (IC50 1.80E+5 nM) [1], 3-(Hydroxymethylidene)-1-methylpiperidin-2-one serves as a validated starting point for the development of novel pyrimidine biosynthesis inhibitors. Researchers can leverage the reactive hydroxymethylidene group for structure-activity relationship (SAR) studies, aiming to improve potency through targeted modifications while maintaining the core scaffold's engagement with the enzyme's active site.

Organic Synthesis: Building Block for Complex Heterocyclic Architectures

The straightforward synthetic accessibility of this compound via condensation of 1-methylpiperidin-2-one with formaldehyde makes it a practical intermediate for constructing more complex molecules . Its balanced reactivity profile allows for diverse downstream functionalization, positioning it as a valuable building block in both academic and industrial organic synthesis laboratories focused on piperidine-containing bioactive compounds .

Antimicrobial Research: Scaffold for Biofilm Inhibition Studies

As a member of the piperidinone class with demonstrated antimicrobial potential (IC50 1.25E+5 nM for a related analog against E. faecalis biofilm) [2], this compound offers a functionalized alternative to the inactive parent scaffold [3]. It is well-suited for medicinal chemistry campaigns targeting biofilm-forming pathogens, where the hydroxymethylidene group can be utilized for further optimization of antibacterial activity and physicochemical properties.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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